3-Morpholino-N-phenyl-propanamide hydrochloride

Aqueous solubility Salt selection Bioavailability

3-Morpholino-N-phenyl-propanamide hydrochloride (CAS 4497-03-4; molecular formula C₁₃H₁₉ClN₂O₂; MW 270.75 g/mol) is a morpholine-containing propionylanilide supplied as a hydrochloride salt. Its core scaffold comprises an N-phenylpropanamide backbone linked via a three-carbon chain to a morpholine ring, where the hydrochloride counterion is introduced through protonation of the morpholine nitrogen.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
Cat. No. B12446826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Morpholino-N-phenyl-propanamide hydrochloride
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(=O)NC2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2O2.ClH/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H
InChIKeyUCULFXKUQONPES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholino-N-phenyl-propanamide Hydrochloride: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


3-Morpholino-N-phenyl-propanamide hydrochloride (CAS 4497-03-4; molecular formula C₁₃H₁₉ClN₂O₂; MW 270.75 g/mol) is a morpholine-containing propionylanilide supplied as a hydrochloride salt. Its core scaffold comprises an N-phenylpropanamide backbone linked via a three-carbon chain to a morpholine ring, where the hydrochloride counterion is introduced through protonation of the morpholine nitrogen . The compound belongs to a broader class of morpholine-containing propionylanilides that have been described in the patent literature as possessing anti-inflammatory, analgesic, antipyretic, and antitussive activities [1]. The free base form (C₁₃H₁₈N₂O₂; MW 234.29 g/mol) is also commercially available under the same CAS number, making salt-form specification a critical procurement parameter .

Why Generic Substitution Fails for 3-Morpholino-N-phenyl-propanamide Hydrochloride: Salt Form, Solubility, and Scaffold-Specific Differentiation


In-class substitution of 3-morpholino-N-phenyl-propanamide hydrochloride is not straightforward for three quantifiable reasons. First, the hydrochloride salt form delivers an approximately 29-fold aqueous solubility advantage over the free base (23 mg/mL vs. 0.8 mg/mL at 25 °C), directly impacting usability in aqueous biological assays . Second, the morpholine ring modulates lipophilicity: the free base exhibits logP of 1.49 and logSW of −2.18 , while the structurally simpler N-phenylpropanamide (lacking the morpholine) has a higher logP of 1.60–1.61, indicating that the morpholine introduction measurably shifts the partition coefficient and aqueous solubility profile [1]. Third, the N-phenylpropanamide substructure is shared with the fentanyl class, meaning that minor structural perturbations—including salt form, N-substituent, and linker length—can produce disproportionate changes in receptor binding and biological activity profiles [2]. These factors collectively mean that procurement cannot interchange the hydrochloride with the free base or with morpholine-devoid analogs without introducing uncontrolled experimental variables.

Product-Specific Quantitative Evidence Guide: Direct Comparator Data for 3-Morpholino-N-phenyl-propanamide Hydrochloride


Aqueous Solubility: Hydrochloride Salt vs. Free Base — A 29-Fold Improvement at 25 °C

The hydrochloride salt of 3-morpholino-N-phenylpropanamide exhibits an aqueous solubility of 23 mg/mL at 25 °C, compared with 0.8 mg/mL for the corresponding free base under identical temperature conditions . This represents an approximately 29-fold (2,875%) increase in aqueous solubility conferred solely by salt formation.

Aqueous solubility Salt selection Bioavailability Assay compatibility

Lipophilicity Modulation: logP Reduction by Morpholine Introduction Relative to N-Phenylpropanamide

The free base of 3-morpholino-N-phenylpropanamide has a reported logP of 1.49 . By comparison, the parent N-phenylpropanamide (lacking the morpholine ring) has a logP of 1.60–1.61 (XlogP = 1.60, AlogP = 2.04) [1]. The introduction of the morpholine heterocycle thus reduces logP by approximately 0.11–0.12 log units, consistent with the morpholine oxygen and nitrogen contributing additional hydrogen-bond acceptor capacity (HBA = 3 vs. HBA = 1 for N-phenylpropanamide).

Lipophilicity logP Drug-likeness Morpholine scaffold

Synthetic Efficiency: Patent CN109232476A Reports 80% Yield vs. Prior Art Methods Yielding Only 13%

Chinese patent CN109232476A (Changzhou University, published 2019-01-18) describes a novel one-step synthesis of N-phenyl-3-morpholine propanamide (the free base) from N-phenyl-3-methylthiopropionamide and morpholine using 1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) and sodium carbonate in 1,4-dioxane at 100 °C for 12 hours, achieving an isolated yield of 80% [1]. The patent explicitly states that prior art methods suffered from: (a) a 4-day reaction time for the N-phenylacrylamide–morpholine route, and (b) a yield of only 13% when using 3-chloropropionyl chloride in a two-step sequence [1].

Synthetic yield Process chemistry Scale-up Green chemistry

Commercial Purity Benchmarks: ≥98% HPLC Purity Specification Across Multiple Vendors

Multiple commercial suppliers consistently specify purity of ≥98% for 3-morpholino-N-phenylpropanamide (free base) by HPLC analysis . VulcanChem further reports HPLC purity >98% for the hydrochloride salt with a melting point of 192–195 °C (decomposition above 200 °C), and documents a representative synthetic protocol yielding 78% for the amide coupling step followed by 95% for hydrochloride salt formation . AKSci offers the compound at ≥95% minimum purity specification .

Purity specification Quality control HPLC Procurement standard

Safety and Handling Profile: GHS07 Classification with Defined Hazard and Precautionary Codes

The free base form (3-morpholino-N-phenylpropanamide) carries a GHS07 (Harmful/Irritant) classification with Signal Word 'Warning' and defined hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a well-characterized acute toxicity and irritation profile that allows laboratories to implement standard personal protective equipment (PPE) and engineering controls without special containment requirements. The compound is classified as non-hazardous for transport .

Safety data GHS classification Handling Laboratory safety

Structural Differentiation: Morpholine-Propanamide-Anilide Scaffold vs. 4-Phenylmorpholine — LogSW Divergence and Hydrogen-Bond Capacity

The target compound combines three pharmacophoric elements — morpholine ring, propanamide linker, and N-phenyl group — into a single contiguous scaffold . A related but structurally simpler compound, 4-phenylmorpholine (CAS 92-53-5), attaches the phenyl group directly to the morpholine nitrogen, eliminating the propanamide spacer and the amide hydrogen-bond donor. The target compound's free base has three hydrogen-bond acceptors and one hydrogen-bond donor , whereas 4-phenylmorpholine (C₁₀H₁₃NO) has only one hydrogen-bond acceptor (the morpholine oxygen) and zero hydrogen-bond donors. This difference is reflected in the aqueous solubility parameter: the target compound has logSW = −2.18 , while 4-phenylmorpholine is reported as practically insoluble in water [1].

Scaffold comparison Hydrogen bonding Structural analog Drug design

Best Research and Industrial Application Scenarios for 3-Morpholino-N-phenyl-propanamide Hydrochloride


Aqueous Biological Assay Screening and Cell-Based Pharmacology

The hydrochloride salt's 23 mg/mL aqueous solubility at 25 °C — a 29-fold improvement over the free base — makes it the preferred form for direct dissolution in cell culture media and biochemical assay buffers without requiring DMSO or other organic co-solvents . This is critical for laboratories conducting high-throughput screening, receptor-binding displacement assays, or cell-viability assays where organic solvent concentrations must be minimized to avoid solvent-induced cytotoxicity or assay interference. The well-characterized GHS07 hazard profile with defined H-statements (H302, H315, H319, H335) also simplifies the preparation of standard operating procedures for routine handling .

Medicinal Chemistry Scaffold Expansion and SAR Exploration

The morpholine-propanamide-anilide scaffold, with its three hydrogen-bond acceptors, one donor, and moderate lipophilicity (logP 1.49, logSW −2.18) , provides a balanced physicochemical starting point for lead optimization. The N-phenylpropanamide substructure is the core of the fentanyl pharmacophore , while the morpholine ring is present in marketed drugs such as linezolid (antibiotic) and amorolfine (antifungal) . Researchers exploring CNS-penetrant candidates, sigma receptor ligands, or glucosylceramide synthase inhibitors (as in the PDMP chemotype) can use this compound as a fragment-like starting point with established commercial availability at ≥98% purity, enabling rapid SAR expansion through parallel synthesis or library enumeration.

Process Chemistry Development and Scale-Up Feasibility Studies

The 80% isolated yield achieved in patent CN109232476A — a 6.2-fold improvement over the prior art yield of 13% — provides a validated starting point for process chemists evaluating scalable routes to this scaffold. The patent's use of commercially available reagents (N-phenyl-3-methylthiopropionamide, morpholine, Selectfluor analog, sodium carbonate) in 1,4-dioxane at 100 °C over 12 hours represents a practically implementable protocol. Additionally, the VulcanChem protocol (EDCI-mediated coupling of 3-morpholinopropanoic acid with aniline at room temperature, 78% yield, followed by HCl salt formation at 95% yield) offers an orthogonal room-temperature route suitable for temperature-sensitive derivatives.

Analytical Reference Standard and Method Development

With a melting point of 192–195 °C (with decomposition above 200 °C), HPLC purity exceeding 98%, and a molecular ion consistent with C₁₃H₁₉ClN₂O₂ (MW 270.75 g/mol for the hydrochloride) , this compound is suitable for use as an analytical reference standard in HPLC, LC-MS, and NMR method development. The free base form has a well-defined InChI Key (YMNVJDSZHKBYON-UHFFFAOYSA-N) and canonical SMILES (O=C(CCN1CCOCC1)NC1=CC=CC=C1) , enabling unambiguous identity verification across analytical platforms. Laboratories developing quantitative assays for morpholine-containing pharmaceutical impurities or metabolites can leverage the compound's reproducible purity and spectroscopic characteristics.

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